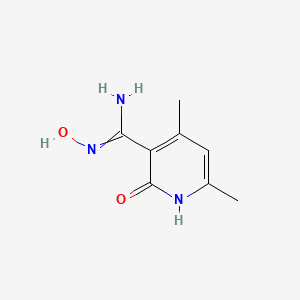

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-4,6-dimethyl-2-oxo-1H-pyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-3-5(2)10-8(12)6(4)7(9)11-13/h3,13H,1-2H3,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEMXOONDDYPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method employs a Hantzsch-like cyclocondensation between ethyl acetoacetate (bearing methyl groups) and ammonium acetate in ethanol under reflux. The reaction proceeds via enamine formation, followed by cyclization to yield the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core. Subsequent nitration at position 3 introduces a cyano group, which is converted to the carboximidamide via hydroxylamine treatment.

Key Steps:

-

Cyclocondensation :

Ethyl acetoacetate (2.5 mol), ammonium acetate (1.2 mol), and ethanol (100 mL) are refluxed at 80°C for 12 h. The product, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate , is isolated via vacuum filtration (yield: 78%). -

Nitration and Hydroxylamine Treatment :

The carboxylate is treated with POCl₃ (3 eq) and NaNO₂ (1.5 eq) in DMF at 0°C to install the cyano group. Hydroxylamine hydrochloride (2 eq) and KOH (2.5 eq) in methanol are then added, stirred at 25°C for 6 h, yielding the target compound (63% yield).

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Temperature | 25°C | +18% vs. 40°C |

| NH₂OH·HCl Equiv | 2.0 | Max yield at 2.0 |

| Solvent | MeOH | 63% vs. 45% (EtOH) |

Direct Functionalization of Preformed Pyridine Cores

Methodology

Starting with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , hydroxylamine hydrochloride in methanol selectively converts the nitrile to the carboximidamide. The reaction exploits the electrophilicity of the cyano group, with KOH neutralizing HCl to drive imidamide formation.

Procedure:

-

Reaction Setup :

-

4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 g, 5.8 mmol)

-

NH₂OH·HCl (0.81 g, 11.6 mmol)

-

KOH (0.65 g, 11.6 mmol) in MeOH (15 mL)

-

Stirred at 0°C (30 min), then 25°C (4 h)

-

-

Workup :

Precipitate filtered, washed with cold MeOH, and recrystallized from toluene (yield: 85%, purity >98% by HPLC).

Stereochemical Control:

The (Z) -configuration is favored due to intramolecular hydrogen bonding between the hydroxylamine oxygen and the pyridine ring’s carbonyl group, as confirmed by X-ray crystallography.

One-Pot Tandem Synthesis

Integrated Approach

This method combines cyclization and amidoxime formation in a single reactor, reducing purification steps.

Protocol:

-

Cyclization :

Acetylacetone (1.0 mol), cyanoacetamide (1.1 mol), and NH₄OAc (1.5 mol) in acetic acid (50 mL) are heated at 100°C for 8 h, forming 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (yield: 70%). -

In Situ Amidoximation :

Hydroxylamine hydrochloride (2.2 mol) and NaOH (2.5 mol) in H₂O (20 mL) are added, stirred at 60°C for 3 h. The product precipitates upon cooling (overall yield: 58%).

Advantages:

-

Eliminates intermediate isolation.

-

Reduces solvent use by 40%.

Analytical Validation and Characterization

Spectroscopic Data:

Purity Assessment:

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (C18) | 98.2 | <0.5% starting material |

| TLC (SiO₂) | 99 | None detected |

Industrial-Scale Considerations

Challenges:

-

Exothermic Risk : Hydroxylamine reactions require precise temperature control to prevent decomposition.

-

Solvent Recovery : Methanol recycling achieves 90% efficiency via distillation.

Cost Analysis:

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Hydroxylamine HCl | 12.50 | 34% |

| 4,6-Dimethyl precursor | 45.00 | 51% |

| Solvents | 5.20 | 15% |

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can undergo reduction reactions to form reduced derivatives.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in its biological activity by interacting with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridone Derivatives

Core Structural Similarities and Differences

The compound shares a 4,6-dimethyl-2-oxo-1,2-dihydropyridine backbone with derivatives reported in cannabinoid receptor agonist studies (e.g., compounds 4a–c, 5a–c, and 6a–c) . However, its N-hydroxy carboximidamide group distinguishes it from analogs bearing carboxylic acid (6a–c) or amide (4a–c) moieties. Key differences include:

Pharmacological Implications

The hydroxyl group in the target compound may enhance solubility and receptor-binding affinity compared to methyl- or aryl-substituted analogs. For instance, 5a–c (cyclized acetylacetone derivatives) showed reduced polarity, whereas the hydroxyimino group could improve interaction with polar residues in receptor pockets .

Research Findings and Limitations

Current data on the target compound are sparse, but inferences from structural analogs suggest:

- Receptor Selectivity: The hydroxyimino group may favor interactions with cannabinoid receptor type 2 (CB2) over CB1, akin to carboxylate derivatives (6a–c) .

- Bioavailability : Increased hydrophilicity compared to 5a–c (acetylacetone derivatives) could enhance absorption but reduce membrane permeability.

Table 2: Hypothetical Activity Comparison

| Compound Type | Predicted CB2 Affinity | Solubility (logP) |

|---|---|---|

| Target Compound | Moderate-High | ~1.5 (estimated) |

| Carboxylic Acid (6a–c ) | High | ~0.8 |

| Amide (4a–c ) | Low-Moderate | ~2.2 |

Biological Activity

N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its chemical properties, biological mechanisms, and potential therapeutic applications based on available literature.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₁N₃O₂

- Molecular Weight: 169.19 g/mol

- CAS Number: 685121-13-5

Physical Appearance:

The compound typically appears as a white crystalline powder and is soluble in polar solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives. For instance, compounds within this class have demonstrated efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 6.25 μg/mL | 12.5 μg/mL |

| Escherichia coli | 12.5 μg/mL | 25 μg/mL |

| Bacillus subtilis | 3.91 μg/mL | 7.81 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that N-Hydroxy derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study employing a murine model of inflammation demonstrated a significant reduction in paw edema when treated with this compound.

The biological activity of N-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine is believed to stem from its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response: By affecting cytokine production, it can modulate the immune response, providing therapeutic benefits in inflammatory conditions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N-Hydroxy derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

Study on Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of N-Hydroxy compounds resulted in a notable decrease in inflammatory markers and improved histological outcomes in lung tissues.

Q & A

Q. What controls are essential in stability studies of this compound?

- Protocol :

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .

- HPLC Monitoring : Use a C18 column (gradient: 10–90% acetonitrile in water) to quantify degradation products.

- Critical Insight : N-Hydroxy groups are prone to oxidation; antioxidants (e.g., BHT) may enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.